molecular formula C11H16N2O2 B2919723 tert-Butyl 1H-azepin-4-ylcarbamate CAS No. 1206675-14-0; 454451-28-6

tert-Butyl 1H-azepin-4-ylcarbamate

Cat. No.: B2919723
CAS No.: 1206675-14-0; 454451-28-6
M. Wt: 208.261
InChI Key: NYXRFOFJWLUWME-UHFFFAOYSA-N
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Description

tert-Butyl 1H-azepin-4-ylcarbamate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is used primarily in research and industrial applications, particularly in the synthesis of various organic compounds.

Preparation Methods

The synthesis of tert-Butyl 1H-azepin-4-ylcarbamate typically involves the reaction of 1H-azepine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 1H-azepin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 1H-azepin-4-ylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1H-azepin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl 1H-azepin-4-ylcarbamate can be compared with similar compounds such as tert-Butyl carbamate and other azepine derivatives. While tert-Butyl carbamate has a simpler structure and is used primarily as a protecting group in organic synthesis, this compound has a more complex structure and broader applications in research and industry .

Similar compounds include:

  • tert-Butyl carbamate
  • 1H-azepine derivatives
  • Other carbamate esters

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

tert-butyl N-(1H-azepin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h4-8,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXRFOFJWLUWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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